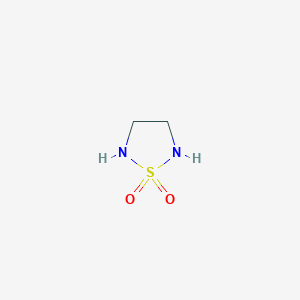

1,2,5-Thiadiazolidine 1,1-dioxide

描述

1,2,5-Thiadiazolidine 1,1-dioxide belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety . It has been reported that 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase .

Synthesis Analysis

The synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide involves several steps. Starting from proteogenic amino acids, the process includes reduction, carbamoylation-sulfamoylation, intermolecular cyclization via the Mitsunobu reaction, and acylation . Another method involves the reaction of sulfuryl chloride with 2-chloroethylamine or 3-chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with K2CO3 in DMSO .

Molecular Structure Analysis

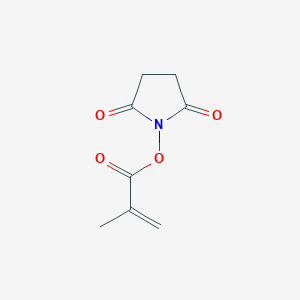

The molecular structure of 1,2,5-Thiadiazolidine 1,1-dioxide has been studied extensively. An overview of all currently known structures containing the 1,2,5-thiadiazole 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .

Chemical Reactions Analysis

The chemical reactions of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound has been found to undergo various reactions, including mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds . Other reactions include the addition of alpha-diamines, such as ethylendiamine and o-phenylendiamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound is known for its reactivity, physicochemical properties, and main uses in chemistry and material sciences .

科学研究应用

Methods of Application : The compounds are synthesized through various chemical strategies and their structures are analyzed using spectroscopic techniques like NMR, IR, and UV-Vis. Their electrochemical properties are studied to understand their reactivity .

Results : These compounds exhibit interesting magnetic properties when reduced to their anion radical forms, making them suitable for applications in molecular magnetism .

Methods of Application : Synthetic strategies involve controlled reactions under specific conditions, such as heating in a vacuum, to achieve the desired molecular transformations .

Results : The successful synthesis of these molecules opens up possibilities for their use in technology applications like OLEDs, conducting materials, and batteries .

Methods of Application : The compounds are applied in low concentrations to metal surfaces exposed to corrosive solutions, such as 0.5 M H2SO4 .

Results : Experimental data show that these compounds significantly reduce the rate of corrosion, protecting the metal surfaces effectively .

Methods of Application : The ligands are combined with metal salts under controlled conditions to form the desired complexes .

Results : The resulting metal complexes exhibit distinct magnetic and electrochemical properties, which are characterized through analytical techniques .

Methods of Application : These compounds are synthesized and then tested against various microbial strains to assess their efficacy .

Results : The studies have shown that these derivatives possess antimicrobial activity, suggesting their potential use in medical applications .

Methods of Application : Reactivity studies involve controlled experiments where the compound is subjected to different conditions to observe its behavior .

Results : The compound’s ability to undergo reduction and participate in the formation of radical species has been documented, providing insights into its chemical versatility .

Methods of Application : Synthesis strategies include condensation reactions with diketones or cyanogen, and oxidation of pre-existing heterocyclic scaffolds. The compounds’ structures are analyzed using spectroscopic techniques, and their electrochemical properties are studied .

Results : The compounds have been found to be useful in technology applications such as OLEDs, organic conducting materials, and batteries .

Methods of Application : The Mitsunobu reaction is employed for the synthesis, starting from proteogenic amino acids and chlorosulfonyl isocyanate .

Results : These compounds have shown potential as nonhydrolysable components in peptidomimetics, which are crucial in medicinal chemistry .

Methods of Application : The synthesis involves the incorporation of the sulfamoyl moiety by reacting sulfuryl chloride with vicinal diamines .

Results : These derivatives have potential applications in regulating serotonin levels, which is significant for mental health treatments .

Methods of Application : Synthetic access to these derivatives starts from natural amino acids, followed by specific closure reactions to form the cyclic sulfamides .

Results : Their structural similarities with biomolecules containing carbonyl groups make them suitable candidates for HIV and serine protease inhibition .

Methods of Application : The synthesis is based on ring-closing metathesis syntheses, starting from cyclic sulfamides .

Results : These constrained peptides are important in the development of new pharmaceuticals and therapeutic agents .

Methods of Application : Ligands are combined with metal salts under controlled conditions to form the desired complexes .

Results : The metal complexes formed exhibit unique magnetic and electrochemical properties, useful for various industrial applications .

Methods of Application : The process involves palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonylketimines .

Results : This method has achieved high enantiomeric excesses, up to 98% ee, indicating its effectiveness for producing chiral molecules .

Methods of Application : The inhibitors are used at very low concentrations in solutions like 0.5 M H2SO4 .

Results : The inhibition efficiency can reach up to 82%, demonstrating significant protection against corrosion .

Methods of Application : Synthetic strategies include condensation reactions and oxidation of pre-existing heterocyclic scaffolds .

Results : These materials exhibit unique magnetic properties, which are useful for advanced technological applications .

Methods of Application : Recent developments in synthesis techniques have expanded the accessibility of these compounds for biomedical research .

Results : These advancements have led to the creation of new compounds with potential therapeutic applications .

安全和危害

Safety measures for handling 1,2,5-Thiadiazolidine 1,1-dioxide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

属性

IUPAC Name |

1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBZIZGMAVRJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440245 | |

| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Thiadiazolidine 1,1-dioxide | |

CAS RN |

5823-51-8 | |

| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)